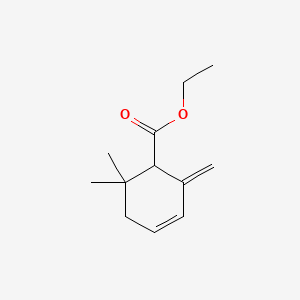

3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester

カタログ番号 B1581863

CAS番号:

35044-58-7

分子量: 194.27 g/mol

InChIキー: DOVGPJULTGXWJT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04028278

Procedure details

260 g of ethyl acetoacetate were mixed with 200 g of mesityl oxide and 200 g of trifluoroboro-etherate in a vessel cooled externally by water and ice in order to maintain the temperature of the mixture at about 0°-5°. The said mixture is maintained at this temperature for 3 days, poured then onto ice (800 g) and neutralized with about 400 g of Na2CO3. Then it was extracted with ether and, after the usual treatments of separation, washing and drying, the combined organic extracts were concentrated. Distillation of the residue (135 g) gave 115 g of the desired product, b.p. 85°-90°/0.1 Torr, which has a purity of 80% as shown by analysis by means of vapour phase chromatography. The product can subsequently be purified by redistillation.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.O=[C:11]([CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:12].C([O-])([O-])=O.[Na+].[Na+]>O>[CH2:5]=[C:3]1[CH:12]=[CH:11][CH2:13][C:14]([CH3:16])([CH3:15])[CH:2]1[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

260 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature of the mixture at about 0°-5°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The said mixture is maintained at this temperature for 3 days

|

|

Duration

|

3 d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Then it was extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the usual treatments of separation

|

WASH

|

Type

|

WASH

|

|

Details

|

washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined organic extracts were concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the residue (135 g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C1C(C(CC=C1)(C)C)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 115 g | |

| YIELD: CALCULATEDPERCENTYIELD | 29.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |